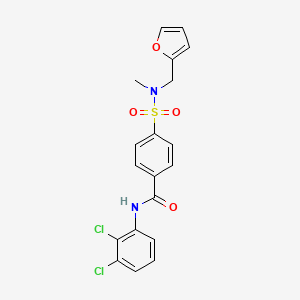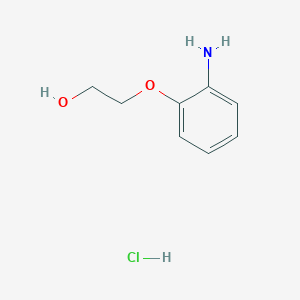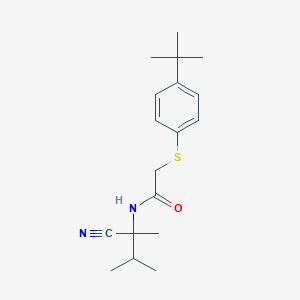![molecular formula C11H18ClNO B2555991 1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride CAS No. 1384429-76-8](/img/structure/B2555991.png)
1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride” is a chemical compound with the CAS number 1384429-76-8 . It has a molecular weight of 215.72 and a molecular formula of C11H18ClNO .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methyl group and an oxyaminobutane group . The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized.Physical and Chemical Properties Analysis
This compound has a molecular weight of 215.72 and a molecular formula of C11H18ClNO . Other physical and chemical properties such as boiling point and storage conditions are not specified .Applications De Recherche Scientifique
Environmental Degradation of Pharmaceuticals
Research on advanced oxidation processes (AOPs) for degrading pharmaceutical compounds in water, such as acetaminophen, highlights the environmental relevance of studying complex organic molecules. These studies explore degradation pathways, by-products, and biotoxicity, contributing to environmental safety and pollution management strategies (Qutob et al., 2022).
Pharmacology and Toxicology
Understanding the metabolism, toxicity, and safety assessment of various compounds, including flavoring substances and pharmaceuticals, is crucial. For instance, the metabolism and toxicity of isobutene (2-methylpropene) have been studied to assess its effects on health, demonstrating the importance of metabolic fate in determining a compound's safety (Cornet & Rogiers, 1997). Similarly, the safety assessment of allylalkoxybenzene derivatives used as flavoring substances, such as methyl eugenol and estragole, involves detailed analysis of their metabolic pathways and potential risks (Smith et al., 2002).
Bioactive Compounds and Health
The study of bioactive compounds, such as phlorotannins from brown seaweed, offers insights into their potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties. This research underscores the significance of natural products in developing dietary supplements and therapeutic agents (Shrestha et al., 2021).
Analytical Chemistry
Developing analytical methods for determining the composition of marine samples, including sugars, is essential for understanding biogeochemical cycles and the role of organic matter in marine ecosystems. These methods facilitate the study of complex mixtures and contribute to environmental chemistry (Panagiotopoulos & Sempéré, 2005).
Cancer Therapy
Investigating compounds like FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride) for cancer therapy highlights the potential of chemical compounds in medical applications. FTY720 has shown efficacy in preclinical cancer models, illustrating the therapeutic possibilities of synthetic and natural compounds (Zhang et al., 2013).
Propriétés
IUPAC Name |
2-(3-methylphenoxy)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-10(8-12)13-11-6-4-5-9(2)7-11;/h4-7,10H,3,8,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCKWSHVOPZZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)OC1=CC=CC(=C1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2555908.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2555910.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2555911.png)
![4-ethoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B2555912.png)
![Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid](/img/structure/B2555914.png)


![4-(pyridin-4-yloxy)-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2555921.png)
![N-(2,6-Difluorophenyl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2555922.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2555924.png)


